molecular formula C25H19N3O3 B130293 IWR-1-exo CAS No. 1127442-87-8

IWR-1-exo

Cat. No. B130293
CAS RN: 1127442-87-8
M. Wt: 409.4 g/mol
InChI Key: ZGSXEXBYLJIOGF-BTYSMDAFSA-N
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Description

IWR-1-exo is a diastereomer of IWR-1-endo, a potent inhibitor of the Wnt response . It is a dicarboximide having an exo bridged phthalimide structure, substituted at nitrogen by a 4-(quinolin-8-ylcarbamoyl)benzoyl group . It is a weak axin stabilizer, an analogue of IWR-1-endo .


Molecular Structure Analysis

The molecular formula of IWR-1-exo is C25H19N3O3 . It is a dicarboximide and a bridged compound . It has a role as an axin stabilizer .


Physical And Chemical Properties Analysis

The molecular weight of IWR-1-exo is 409.4 g/mol . The exact mass is 409.14 . More detailed physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Cancer Research

IWR-1-exo is used as a control in studies investigating the role of Wnt/β-catenin signaling in cancer. The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in tumorigenesis . By serving as a control, IWR-1-exo helps validate the specificity of Wnt pathway inhibitors like IWR-1-endo in cancer models.

Developmental Biology

In developmental biology, IWR-1-exo can be used to understand the Wnt signaling pathway’s role in embryonic development. Since it does not inhibit the Wnt response at concentrations where IWR-1-endo is active, it serves as a non-active comparator in experiments studying tissue development and regeneration .

Neuroscience

IWR-1-exo’s counterpart, IWR-1-endo, has been shown to inhibit drug efflux at the blood-brain barrier by stabilizing the AXIN2 destruction complex . IWR-1-exo can be used in comparative studies to assess the impact of Wnt signaling modulation on drug delivery to the brain.

Pharmacokinetics

The development of sensitive and specific LC-MS/MS methods for IWR-1-endo, which shares structural similarities with IWR-1-exo, allows for the application of these methods to study the pharmacokinetics of Wnt signaling inhibitors. This can help in understanding the distribution, metabolism, and excretion of these compounds .

Stem Cell Research

IWR-1-exo can be utilized in stem cell research as a control to study the effects of Wnt signaling on stem cell maintenance and differentiation. Since Wnt signaling is a key regulator of stem cell fate, having a non-active control like IWR-1-exo is essential for experimental accuracy .

Safety and Hazards

IWR-1-exo is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

properties

IUPAC Name

4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXEXBYLJIOGF-BTYSMDAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360787
Record name IWR-1-exo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IWR-1-exo

CAS RN

1127442-87-8
Record name IWR-1-exo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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